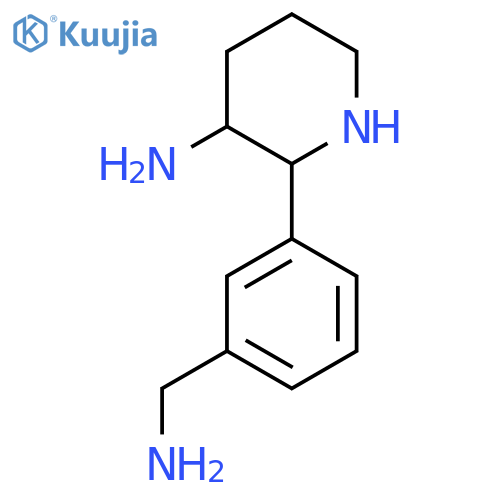Cas no 2169573-06-0 (2-3-(aminomethyl)phenylpiperidin-3-amine)

2-3-(aminomethyl)phenylpiperidin-3-amine 化学的及び物理的性質
名前と識別子
-
- 2-3-(aminomethyl)phenylpiperidin-3-amine
- EN300-1477841
- 2169573-06-0
- 2-[3-(aminomethyl)phenyl]piperidin-3-amine
-
- インチ: 1S/C12H19N3/c13-8-9-3-1-4-10(7-9)12-11(14)5-2-6-15-12/h1,3-4,7,11-12,15H,2,5-6,8,13-14H2
- InChIKey: NIOPPBSWFWPYQV-UHFFFAOYSA-N
- ほほえんだ: N1CCCC(C1C1C=CC=C(CN)C=1)N
計算された属性
- せいみつぶんしりょう: 205.157897619g/mol
- どういたいしつりょう: 205.157897619g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.1Ų
- 疎水性パラメータ計算基準値(XlogP): -0.2
2-3-(aminomethyl)phenylpiperidin-3-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1477841-0.1g |
2-[3-(aminomethyl)phenyl]piperidin-3-amine |
2169573-06-0 | 0.1g |
$1068.0 | 2023-06-06 | ||
| Enamine | EN300-1477841-2500mg |
2-[3-(aminomethyl)phenyl]piperidin-3-amine |
2169573-06-0 | 2500mg |
$2379.0 | 2023-09-28 | ||
| Enamine | EN300-1477841-500mg |
2-[3-(aminomethyl)phenyl]piperidin-3-amine |
2169573-06-0 | 500mg |
$1165.0 | 2023-09-28 | ||
| Enamine | EN300-1477841-100mg |
2-[3-(aminomethyl)phenyl]piperidin-3-amine |
2169573-06-0 | 100mg |
$1068.0 | 2023-09-28 | ||
| Enamine | EN300-1477841-250mg |
2-[3-(aminomethyl)phenyl]piperidin-3-amine |
2169573-06-0 | 250mg |
$1117.0 | 2023-09-28 | ||
| Enamine | EN300-1477841-1.0g |
2-[3-(aminomethyl)phenyl]piperidin-3-amine |
2169573-06-0 | 1g |
$1214.0 | 2023-06-06 | ||
| Enamine | EN300-1477841-10000mg |
2-[3-(aminomethyl)phenyl]piperidin-3-amine |
2169573-06-0 | 10000mg |
$5221.0 | 2023-09-28 | ||
| Enamine | EN300-1477841-2.5g |
2-[3-(aminomethyl)phenyl]piperidin-3-amine |
2169573-06-0 | 2.5g |
$2379.0 | 2023-06-06 | ||
| Enamine | EN300-1477841-5000mg |
2-[3-(aminomethyl)phenyl]piperidin-3-amine |
2169573-06-0 | 5000mg |
$3520.0 | 2023-09-28 | ||
| Enamine | EN300-1477841-0.5g |
2-[3-(aminomethyl)phenyl]piperidin-3-amine |
2169573-06-0 | 0.5g |
$1165.0 | 2023-06-06 |
2-3-(aminomethyl)phenylpiperidin-3-amine 関連文献
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
2-3-(aminomethyl)phenylpiperidin-3-amineに関する追加情報
2-3-(アミノメチル)フェニルピペリジン-3-アミン(CAS No. 2169573-06-0)の科学的特性と応用可能性
2-3-(アミノメチル)フェニルピペリジン-3-アミンは、有機化学分野において注目を集める複素環式化合物の一つです。CAS番号2169573-06-0で登録されたこの化合物は、医薬品中間体や生化学研究における潜在的な応用が期待されています。その分子構造には、ピペリジン環とアミノメチル基が特徴的に組み合わさっており、これらが特異的な分子認識や生体相互作用を可能にしています。
近年、創薬研究や材料科学の分野では、このような多機能性分子への関心が高まっています。特に神経科学関連の研究において、2-3-(アミノメチル)フェニルピペリジン-3-アミンの構造は、特定の受容体調節や酵素阻害との関連性が指摘されています。研究者の間では、「CAS 2169573-06-0 の合成方法」や「ピペリジン誘導体の生物学的活性」といったキーワードでの検索が増加傾向にあります。
この化合物の物理化学的性質について、現時点で公開されているデータでは、水溶性や脂溶性のバランスが良好であることが報告されています。これはドラッグデリバリーシステムやバイオセンサー開発における有用性を示唆しています。また、安定性試験の結果からは、適切な保存条件下で長期保存が可能であることが確認されています。
産業応用の観点からは、2-3-(アミノメチル)フェニルピペリジン-3-アミンが高性能材料の前駆体としての可能性も研究されています。特にポリマー合成やナノ材料分野では、その反応性官能基を活用した新しい架橋剤や修飾剤としての利用が検討されています。「CAS 2169573-06-0 の安全性データ」や「アミノメチルフェニルピペリジンの取扱い方法」といった実用的な情報への需要も高まっています。
分析技術の進歩に伴い、2169573-06-0の構造活性相関研究も深化しています。NMR分光法や質量分析を用いた詳細な構造解析から、この化合物の立体配座や電子状態に関する知見が蓄積されつつあります。これらは計算化学との連携により、より精緻な分子設計への応用が期待されています。
市場動向として、2-3-(アミノメチル)フェニルピペリジン-3-アミンを含むピペリジン系化合物のグロ��バル需要は、創薬研究の進展とともに堅調に推移しています。特に神経変性疾患や代謝性疾患領域での応用可能性が注目されており、「ピペリジン-3-アミン誘導体 医薬品候補」といった検索クエリの増加が観測されています。
今後の展望としては、2169573-06-0のスケールアップ合成手法の確立や、グリーンケミストリーの原則に基づく環境調和型プロセスの開発が課題となります。また、AI創薬プラットフォームとの連携により、この化合物をリード化合物としたバーチャルスクリーニングの実施も期待される分野です。
学術研究においては、2-3-(アミノメチル)フェニルピペリジン-3-アミンの結晶構造解析や熱力学特性の解明が進められています。これらの基礎データは、QSAR研究(定量的構造活性相関)や分子モデリングにおいて重要なリソースとなります。「CAS 2169573-06-0 の結晶多形」や「アミノメチルフェニルピペリジンのpKa値」といった専門的な情報要求にも応える必要があります。
総合的に評価すると、CAS No. 2169573-06-0として知られるこの化合物は、学際的研究の接点としての価値を有しています。その多様な応用可能性は、材料科学から生命科学まで幅広い分野で認められており、今後の研究開発の進展が大いに期待されます。
2169573-06-0 (2-3-(aminomethyl)phenylpiperidin-3-amine) 関連製品
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)



